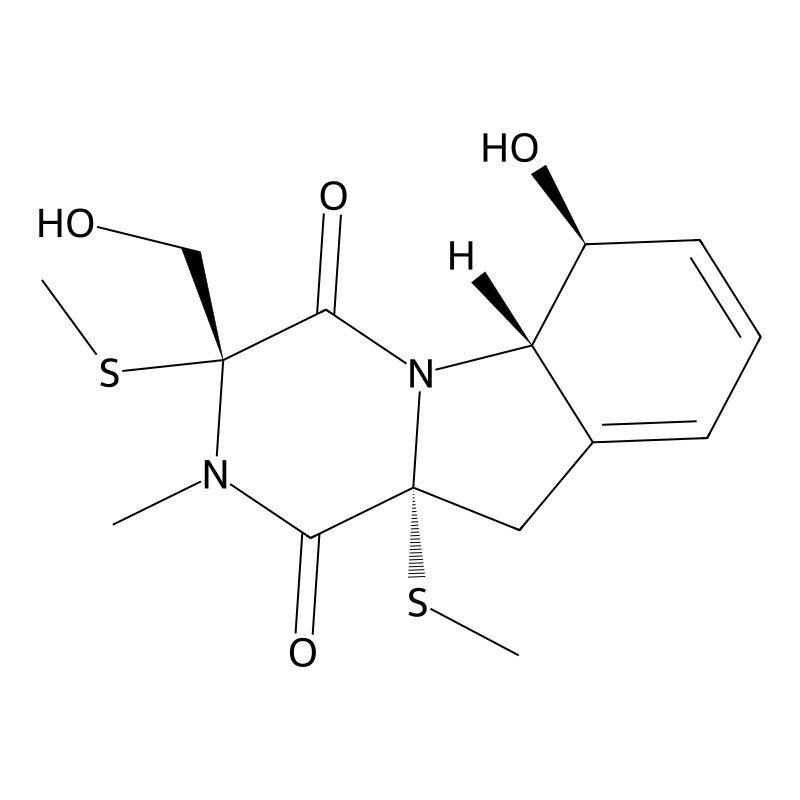

Bis(methylthio)gliotoxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Bis(methylthio)gliotoxin (bmGT) is a highly stable, S-methylated derivative of the fungal mycotoxin gliotoxin, characterized by a diketopiperazine core lacking the reactive transannular disulfide bridge. In procurement and analytical workflows, bmGT is primarily sourced as a premium LC-MS/MS calibration standard for the diagnostic quantification of invasive aspergillosis, and as a structurally matched negative control for mechanistic toxicity assays. Unlike its parent compound, the S-methylation of the sulfhydryl groups renders bmGT biologically inactive and chemically inert in biological matrices, making it a critical reagent for assay standardization, pharmacokinetic tracking, and mycotoxin research[1].

Substituting bis(methylthio)gliotoxin with its parent compound, gliotoxin, critically compromises both analytical and biological assays. In diagnostic development, gliotoxin's highly reactive disulfide bridge causes it to rapidly bind to tissue proteins and clear from serum and whole blood, resulting in severe analyte degradation, poor recovery rates, and false negatives during LC-MS/MS calibration. Conversely, in mechanistic toxicology, using generic non-ETP negative controls fails to isolate the specific role of the disulfide bond. Procuring bmGT solves both issues: its methylated thiols provide absolute chemical stability for reliable standard curves, while offering a perfect structural match to prove that disulfide-mediated redox cycling—not the diketopiperazine core—drives biological activity [1].

Analyte Stability and Retention in Biological Matrices

For diagnostic assay developers, the primary procurement driver for bmGT over gliotoxin is its superior stability in complex biological matrices. Studies evaluating these metabolites as biomarkers for invasive aspergillosis demonstrate that the reactive disulfide bridge of gliotoxin causes it to be rapidly cell-associated and removed from body fluids. In contrast, the S-methylated structure of bmGT prevents this degradation. Analytical validation shows that while both compounds can be recovered from isolated serum, only bmGT is stably retained in whole blood, making it a far more reliable target analyte and internal standard for clinical LC-MS/MS workflows [1].

| Evidence Dimension | Analyte retention and stability in whole blood matrices |

| Target Compound Data | Stably retained and quantifiable in whole blood |

| Comparator Or Baseline | Gliotoxin (Rapidly degraded, cell-associated, and cleared) |

| Quantified Difference | Complete retention vs. rapid clearance in whole blood |

| Conditions | Whole blood and serum matrix stability assays |

Ensures that calibration standards and diagnostic targets do not degrade during sample preparation, preventing false negatives in clinical assays.

Suitability as a Structurally Matched Negative Control in Antimicrobial Assays

In mechanistic studies investigating the toxicity of epipolythiodioxopiperazines (ETPs), bmGT serves as the definitive negative control. Recent high-throughput screening assays evaluating bacterial O-acetylserine sulfhydrylase (OASS) inhibition demonstrated that while gliotoxin potently inhibited the growth of S. Typhimurium with an IC50 of approximately 2 µM, bmGT exhibited zero growth-inhibitory activity even at maximum tested concentrations of 400 µM. This quantitative lack of activity confirms that the disulfide bond is the sole driver of toxicity, making bmGT an indispensable control reagent for validating ETP mechanisms [1].

| Evidence Dimension | Bacterial growth inhibition (IC50 against S. Typhimurium) |

| Target Compound Data | No inhibition (>400 µM) |

| Comparator Or Baseline | Gliotoxin (IC50 ~ 2 µM) |

| Quantified Difference | >200-fold difference in inhibitory concentration |

| Conditions | Cystine-deficient M9 liquid medium assay |

Provides researchers with a biologically inactive, structurally identical baseline to definitively prove disulfide-dependent mechanisms in drug discovery and toxicology.

Diagnostic Sensitivity and Isolate Production Frequency

When selecting a target biomarker for fungal infection diagnostics, production frequency across pathogen strains is critical. Genomic and in vitro quantification analyses of Aspergillus isolates reveal that bmGT is a more consistently produced and detectable metabolite than its parent toxin. In a study of 101 non-cryptic A. fumigatus isolates, bmGT was produced by 84.16% of the strains, compared to only 77.23% for gliotoxin. Combined with its enhanced in vivo stability, this higher production frequency translates directly to higher diagnostic sensitivity and positive predictive value when bmGT is utilized as the primary detection target in clinical panels [1].

| Evidence Dimension | Frequency of metabolite production in A. fumigatus isolates |

| Target Compound Data | Produced by 84.16% of isolates |

| Comparator Or Baseline | Gliotoxin (Produced by 77.23% of isolates) |

| Quantified Difference | 6.93% higher isolate production frequency |

| Conditions | In vitro culture supernatants after 4 days of incubation |

Justifies the procurement of bmGT standards for diagnostic kit development, as targeting bmGT yields a broader and more sensitive detection window for fungal pathogens.

LC-MS/MS Calibration Standards for Invasive Aspergillosis Diagnostics

Because bmGT is stably retained in whole blood and serum—unlike the rapidly degrading gliotoxin—it is the optimal target analyte and calibration standard for clinical mass spectrometry assays detecting Aspergillus infections. Procuring high-purity bmGT ensures reliable standard curves and prevents the false negatives associated with disulfide reactivity [1].

Structurally Matched Negative Controls in ETP Toxicology

In drug discovery and mechanistic toxicology, researchers studying the redox-cycling toxicity of epipolythiodioxopiperazines (ETPs) require a control that isolates the role of the disulfide bridge. bmGT’s lack of antimicrobial and cytotoxic activity (>400 µM IC50 vs. gliotoxin's 2 µM) makes it the perfect structurally identical, biologically inactive baseline [2].

Fungal Biosynthetic Pathway and Methyltransferase Assays

bmGT is utilized as a reference product in enzymatic assays investigating fungal self-protection mechanisms, specifically the activity of S-methyltransferases like TmtA/GtmA. Quantifying bmGT formation allows researchers to track the sequential inactivation of gliotoxin and study metabolic feedback loops in fungal secondary metabolism [3].

References

- [1] Domingo, M. P., et al. "Clinical validity of bis(methylthio)gliotoxin for the diagnosis of invasive aspergillosis." European Journal of Clinical Microbiology & Infectious Diseases 34.11 (2015): 2281-2288.

- [2] Nakashima, Y., et al. "Identification of Fungal Metabolite Gliotoxin as a Potent Inhibitor Against Bacterial O-Acetylserine Sulfhydrylase CysK and CysM." Pharmaceuticals 18.2 (2025): 123.

- [3] Vidal-García, M., et al. "Production of the Invasive Aspergillosis Biomarker Bis(methylthio)gliotoxin Within the Genus Aspergillus: In Vitro and in Vivo Metabolite Quantification and Genomic Analysis." Frontiers in Microbiology 9 (2018): 1246.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Wikipedia

Dates

Explore Compound Types